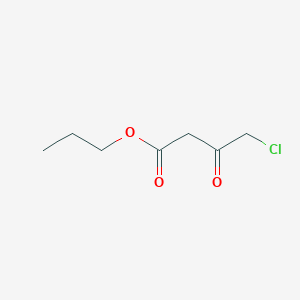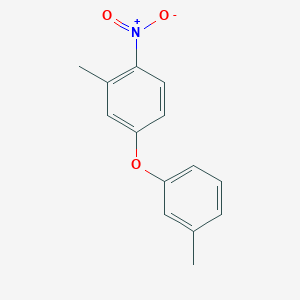![molecular formula C17H18O5 B13985011 Bis[4-(2-hydroxyethoxy)phenyl]methanone CAS No. 47225-92-3](/img/structure/B13985011.png)
Bis[4-(2-hydroxyethoxy)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[4-(2-hydroxyethoxy)phenyl]methanone is an organic compound with the molecular formula C21H26O7. It is known for its unique structure, which includes two phenyl rings connected by a methanone group, each substituted with a hydroxyethoxy group. This compound is used in various scientific and industrial applications due to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Bis[4-(2-hydroxyethoxy)phenyl]methanone can be synthesized through several methods. One common approach involves the condensation of phenoxyethanol with fluoren-9-one using a titanium cation-exchanged montmorillonite as a strong solid acid catalyst . Another method includes the etherification of hydroxybenzophenone under basic conditions, followed by reaction with ethylene oxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale etherification reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
Bis[4-(2-hydroxyethoxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The methanone group can be reduced to a methylene group under suitable conditions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy groups can yield benzophenone derivatives, while reduction of the methanone group can produce diphenylmethane derivatives.
科学研究应用
Bis[4-(2-hydroxyethoxy)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a photosensitizer in photodynamic therapy.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain cancers.
Industry: It is used in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity
作用机制
The mechanism of action of Bis[4-(2-hydroxyethoxy)phenyl]methanone involves its interaction with various molecular targets. In photodynamic therapy, it acts as a photosensitizer, generating reactive oxygen species upon exposure to light, which can induce cell death in targeted tissues. The hydroxyethoxy groups play a crucial role in its reactivity and interaction with biological molecules .
相似化合物的比较
Similar Compounds
Benzophenone: Similar in structure but lacks the hydroxyethoxy groups.
4-Hydroxybenzophenone: Contains a hydroxy group but not the ethoxy substitution.
Bis(4-hydroxyphenyl)methanone: Similar structure but with hydroxy groups instead of hydroxyethoxy groups.
Uniqueness
Bis[4-(2-hydroxyethoxy)phenyl]methanone is unique due to the presence of hydroxyethoxy groups, which enhance its solubility in organic solvents and its reactivity in various chemical reactions. These properties make it more versatile compared to its similar counterparts .
属性
CAS 编号 |
47225-92-3 |
|---|---|
分子式 |
C17H18O5 |
分子量 |
302.32 g/mol |
IUPAC 名称 |
bis[4-(2-hydroxyethoxy)phenyl]methanone |
InChI |
InChI=1S/C17H18O5/c18-9-11-21-15-5-1-13(2-6-15)17(20)14-3-7-16(8-4-14)22-12-10-19/h1-8,18-19H,9-12H2 |
InChI 键 |
SUYVCIVJBLTQPZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCO)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13984938.png)
![3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile](/img/structure/B13984945.png)



![4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B13984962.png)
![1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13984969.png)





